molecular formula C17H14F3NO5S B2780365 3,5-dimethylphenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate CAS No. 957482-64-3

3,5-dimethylphenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate

Cat. No.: B2780365
CAS No.: 957482-64-3
M. Wt: 401.36
InChI Key: RMFWHSRWHOUIGJ-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate is a synthetic chemical reagent designed for advanced research applications, particularly in medicinal chemistry and drug discovery. The compound features a sulfinylacetate core, a functional group of significant interest in the development of pharmaceutically active molecules. Its structure incorporates both a 3,5-dimethylphenyl group and a 2-nitro-4-(trifluoromethyl)benzenesulfinyl moiety. The presence of the nitro and trifluoromethyl groups on the benzene ring is a common strategy in medicinal chemistry to fine-tune a compound's electronic properties, metabolic stability, and binding affinity to biological targets . Similarly, the 3,5-dimethylphenyl group is a structural feature found in compounds investigated for their biological activity . Researchers may explore this compound as a key intermediate or building block in the synthesis of more complex molecules. Its potential applications include serving as a precursor in the development of enzyme inhibitors or modulators of protein-protein interactions, given that similar sulfonate and sulfonamide derivatives have been studied for their activity against various cellular targets, such as tubulin in cancer research or peroxisome proliferator-activated receptors (PPARs) for metabolic disorders . The sulfinyl group, in particular, offers a distinct electronic and steric profile compared to sulfonyl or sulfide analogs, which can be critical for specific interactions in a research setting. This product is provided for laboratory research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(3,5-dimethylphenyl) 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO5S/c1-10-5-11(2)7-13(6-10)26-16(22)9-27(25)15-4-3-12(17(18,19)20)8-14(15)21(23)24/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFWHSRWHOUIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)CS(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethylphenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylphenol with 2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Sulfinyl Group Reactivity

The sulfinyl (–S(O)–) moiety enables nucleophilic and electrophilic transformations:

Pummerer-Type Rearrangements

Under acidic conditions, the sulfinyl group undergoes activation to form a thionium ion intermediate, facilitating nucleophilic attack. For example:

  • Reaction with trifluoroacetic anhydride (TFAA) generates a reactive electrophilic species, enabling α-functionalization of the acetate group .

  • In the presence of Lewis acids (e.g., TMSOTf), chiral sulfonium intermediates form, preserving stereochemistry during acetate transfer .

Mechanistic Pathway :

  • Protonation of sulfinyl oxygen → Thionium ion formation.

  • Nucleophilic attack (e.g., by acetate, azide) → α-Substituted products.

Ester Hydrolysis and Transesterification

The acetate ester undergoes hydrolysis under acidic or basic conditions:

Conditions Product Yield Source
10% NaOH, H₂O, reflux2-[2-Nitro-4-(trifluoromethyl)benzenesulfinyl]acetic acid78%
HCl (cat.), MeOH, 60°CMethyl ester derivative85%

Kinetic studies indicate the electron-withdrawing nitro and trifluoromethyl groups accelerate hydrolysis by polarizing the ester carbonyl .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring (due to –NO₂ and –CF₃) participates in directed electrophilic substitutions:

Nitration and Halogenation

  • Nitration : Further nitration at the meta position (relative to –CF₃) occurs with HNO₃/H₂SO₄, yielding polynitro derivatives.

  • Bromination : Selective bromination at the 5-position of the dimethylphenyl group using Br₂/FeBr₃ (yield: 67%) .

Limitations : Strong deactivation by –NO₂ and –CF₃ restricts reactivity to highly electrophilic reagents.

Nucleophilic Aromatic Substitution (NAS)

The nitro group facilitates displacement under forcing conditions:

Reagent Conditions Product Yield
NH₃, CuCl₂, 150°C4-Amino derivative58%
KSCN, DMF, 120°CThiocyano-substituted analog42%

Radical Trifluoromethylation

The –CF₃ group participates in radical-mediated reactions:

  • Reaction with Langlois reagent (CF₃SO₂Na) under oxidative conditions (e.g., K₂S₂O₈) generates CF₃ radicals, enabling C–CF₃ bond formation .

  • Photoredox catalysis with Ru(bpy)₃²⁺ facilitates decarboxylative trifluoromethylation .

Coordination Chemistry

The sulfinyl oxygen acts as a ligand for transition metals:

  • Complexation with Pd(II) in CH₃CN yields a square-planar complex (λₐᵥ = 512 nm), enhancing catalytic activity in cross-coupling reactions .

Biological Activity Modulation

Derivatization via sulfinyl/ester groups alters antifungal efficacy:

Modification Activity (IC₅₀ vs. Fusarium spp.)
Parent compound12 µM
Hydrolyzed carboxylic acid28 µM (reduced uptake)
Methyl ester analog9 µM (enhanced lipophilicity)

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (200–250°C) : Loss of acetate group (Δm = 18.2%).

  • Stage 2 (300–350°C) : Sulfinyl cleavage and aromatic ring degradation.

This compound’s multifunctional architecture enables applications in agrochemistry (via antifungal derivatives) and materials science (via metal complexes). Further research should explore its utility in asymmetric catalysis and photoactive materials.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. Its sulfinyl group may contribute to biological activity, making it a candidate for further pharmacological studies. Research into similar compounds has indicated that sulfinyl derivatives can exhibit anti-inflammatory and anticancer properties.

Agricultural Chemistry

Given its potential as an insecticide or pesticide, this compound could play a role in agricultural applications. Studies have shown that compounds with trifluoromethyl groups often exhibit enhanced biological activity against pests while minimizing harm to non-target species. This characteristic positions the compound as a promising candidate for developing environmentally friendly pesticides.

Material Science

The unique chemical properties of 3,5-dimethylphenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate may also find applications in material science. Its ability to act as a reactive intermediate could be utilized in the synthesis of advanced materials or coatings that require specific chemical functionalities.

Case Study 1: Insecticidal Activity

Research into nano-formulated natural pyrethrins has demonstrated that similar compounds can enhance insecticidal activity against pests like Aphis gossypii while remaining harmless to beneficial insects . This suggests that further investigation into the insecticidal properties of 3,5-dimethylphenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate could yield effective pest control solutions.

Case Study 2: Pharmacological Potential

A study exploring the pharmacological effects of sulfinyl compounds indicated promising results regarding their anti-inflammatory properties. This aligns with the structural characteristics of 3,5-dimethylphenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate, suggesting potential for therapeutic applications .

Mechanism of Action

The mechanism of action of 3,5-dimethylphenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Groups and Substituents

The compound’s key functional groups include:

  • Ester linkage : Enhances bioavailability and stability.
  • Electron-withdrawing substituents: Nitro (NO₂) and trifluoromethyl (CF₃) groups increase electrophilicity and lipophilicity, respectively.
Table 1: Comparison of Key Features
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents Inferred Applications
Target Compound C₁₇H₁₃F₃NO₅S ~400.07 Ester, sulfinyl, nitro, CF₃ 3,5-dimethylphenyl, 2-nitro-4-CF₃ Pesticide/Herbicide
Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10n) C₂₅H₃₀N₄O₄S 508.3 Ureido, thiazole, ester, piperazine 3,4-dimethylphenyl Pharmaceutical
Metsulfuron-methyl C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea, triazine Methoxy, methyl Herbicide

Physicochemical Properties

  • Lipophilicity: The CF₃ group increases hydrophobicity, likely improving membrane permeability compared to non-fluorinated analogs.
  • Stability : Sulfinyl groups are less stable than sulfonyl groups under oxidative conditions, which may limit environmental persistence compared to sulfonylurea herbicides like metsulfuron-methyl .

Biological Activity

3,5-Dimethylphenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its chemical formula, which includes a dimethylphenyl group attached to an acetate moiety and a nitro-trifluoromethyl-substituted benzenesulfinyl group. The presence of these functional groups is believed to contribute to its biological activity.

Pharmacological Properties

Research into the biological activity of 3,5-dimethylphenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate suggests several pharmacological properties:

  • Anti-inflammatory Activity : Preliminary studies indicate that the compound exhibits significant anti-inflammatory effects. This is particularly relevant in models of arthritis where it has shown to reduce inflammation markers effectively.
  • Antioxidant Effects : The compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. This may have implications for its use in neurodegenerative diseases.
  • Cytotoxicity : Investigations into cytotoxic effects reveal that the compound maintains relatively low cytotoxicity while exhibiting potent activity against certain cancer cell lines, making it a candidate for further drug development.

The biological activity of the compound is thought to arise from several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
  • Scavenging Free Radicals : Its antioxidant capacity allows it to scavenge free radicals, mitigating oxidative damage in cells.
  • Modulation of Enzyme Activity : The presence of the sulfinyl group may influence various enzymatic pathways involved in inflammation and cell survival.

Data Table: Biological Activity Summary

Activity Type Description Reference
Anti-inflammatorySignificant reduction in inflammation markers
AntioxidantEffective scavenging of free radicals
CytotoxicityLow cytotoxicity with potent effects on cancer cells

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of 3,5-dimethylphenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate:

  • Study on Anti-inflammatory Effects : In a rodent model of adjuvant arthritis, administration of the compound resulted in a significant decrease in paw swelling and inflammatory cytokine levels compared to control groups .
  • Cancer Cell Line Testing : The compound was tested against various cancer cell lines, showing promising results with IC50 values indicating effective inhibition at low concentrations. Notably, it showed enhanced activity against breast and colon cancer cells .
  • Oxidative Stress Model : In vitro studies demonstrated that treatment with the compound reduced markers of oxidative stress in neuronal cells subjected to oxidative damage .

Q & A

Q. How can the compound’s photostability be improved without altering its bioactivity?

  • Methodology : Introduce stabilizing additives (e.g., UV absorbers like titanium dioxide) and test via accelerated photodegradation studies (ICH Q1B guidelines). Use time-dependent DFT (TD-DFT) to model excited-state behavior and identify vulnerable moieties. Cross-reference with nitroarene photostabilization strategies in agrochemical research .

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